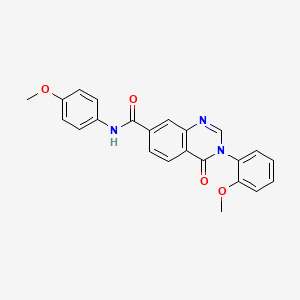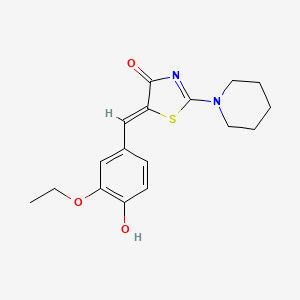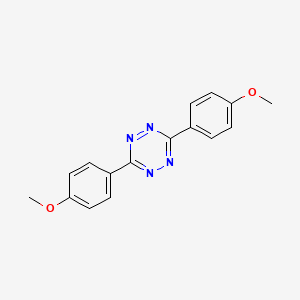![molecular formula C15H21ClN2O4 B12171501 [1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12171501.png)
[1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound with a unique structure that includes a cyclohexyl ring, an oxazole ring, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the chloro substituent, and the coupling of the cyclohexyl ring with the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, [1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study biochemical pathways or as a precursor for the synthesis of biologically active molecules. Its interactions with enzymes and receptors can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-({[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing cellular processes and signaling pathways.
Properties
Molecular Formula |
C15H21ClN2O4 |
|---|---|
Molecular Weight |
328.79 g/mol |
IUPAC Name |
2-[1-[[3-(3-chloro-1,2-oxazol-5-yl)propanoylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C15H21ClN2O4/c16-12-8-11(22-18-12)4-5-13(19)17-10-15(9-14(20)21)6-2-1-3-7-15/h8H,1-7,9-10H2,(H,17,19)(H,20,21) |
InChI Key |
YRRWGAWALMPGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CCC2=CC(=NO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12171422.png)
![1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12171434.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide](/img/structure/B12171438.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12171442.png)
![6-chloro-3-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B12171448.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B12171453.png)

![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B12171480.png)
![3-Butyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12171491.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12171496.png)


![Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12171518.png)
![ethyl 4-{[2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate](/img/structure/B12171520.png)
